

# Derazantinib safety profile comparison

## erdafitinib pemigatinib

Author: Smolecule Technical Support Team. Date: February 2026

### Compound Focus: Derazantinib

CAS No.: 1234356-69-4

Cat. No.: S547998

Get Quote

## Drug Profile Comparison

Drug Name	Target	Approved Indications (Examples)	Common Adverse Events (AEs)	Characteristic / Management Tips
<b>Erdafitinib</b>	Pan-FGFR kinase inhibitor [1] [2] [3]	Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 alterations [1] [2] [3]	Stomatitis, hyponatremia [1]; Dermatologic/nail disorders, central serous chorioretinopathy (eye disorder), hyperphosphatemia [3]	<b>Hyperphosphatemia</b> is an on-target effect; managed with dose modifications and phosphate-lowering agents [3]. <b>Ocular disorders</b> require regular monitoring [3].
<b>Pemigatinib</b>	FGFR1, FGFR2, FGFR3 inhibitor [4]	Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or	Hyperphosphatemia, alopecia, diarrhea, dysgeusia, fatigue, ocular disorders [5] [6] [4]	<b>Hyperphosphatemia</b> is a common on-target AE; managed through <b>dose adjustments</b> [5] [6]. <b>Nephrolithiasis</b> identified as a potential

Drug Name	Target	Approved Indications (Examples)	Common Adverse Events (AEs)	Characteristic / Management Tips
		rearrangement [5] [6] [4]		signal in real-world data [4].
<b>Derazantinib</b>	FGFR inhibitor (with additional CSF1R activity) [7]	<i>Proof of concept in bile duct cancer;</i> studies in bladder/gastric cancer ongoing [7]	Appears to have a <b>differentiated profile</b> with reports of reduced retinal side effects, stomatitis, hand-foot syndrome, and nail toxicity compared to peers [7]	Potential differentiation may lie in <b>better tolerability</b> and a strategy for <b>dose intensification</b> , especially in combinations [7].

## Key Efficacy and Safety Insights

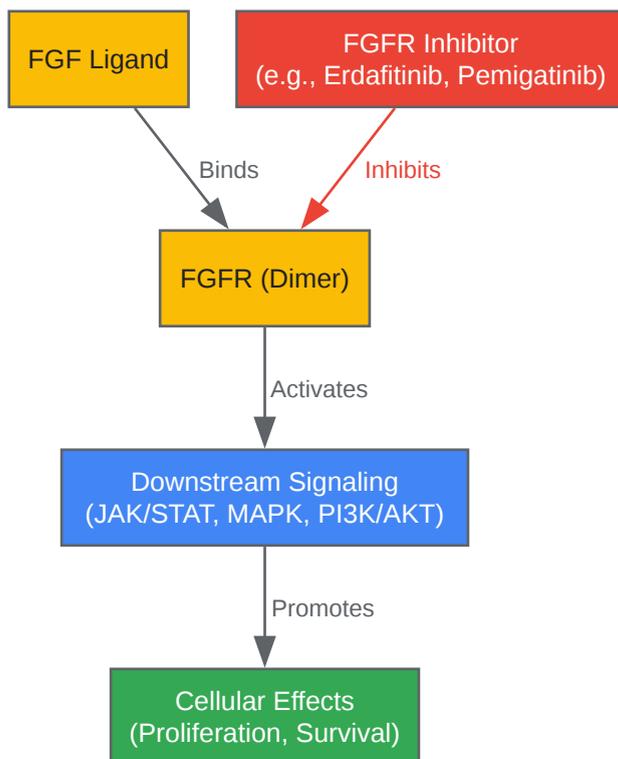
The information below expands on the data in the table and covers insights from clinical trials and post-marketing surveillance.

- **Erdafitinib Efficacy and Safety:** In a Phase 2 study for urothelial carcinoma, Erdafitinib demonstrated an objective response rate of **40%** [1]. Its safety profile is characterized by **dermatologic, nail, and ocular disorders** [3]. A matching-adjusted indirect comparison (MAIC) study suggested that Erdafitinib might have a **slightly higher incidence of adverse events** compared to Enfortumab Vedotin, but these events were generally less severe [2].
- **Pemigatinib Safety Analysis:** A systematic review confirmed that hyperphosphatemia and other AEs associated with Pemigatinib (and other FGFR inhibitors) are **effectively managed through dose modulation** [5] [6]. A pharmacovigilance study mining the FDA FAERS database detected **nephrolithiasis** as a significant adverse event signal not originally highlighted on the drug label, suggesting an area for clinical vigilance [4].
- **Derazantinib's Potential Differentiation:** One analysis posits that **Derazantinib's** distinct kinase inhibition profile may result in a more favorable tolerability profile, specifically with **reduced incidence of retinal toxicity, stomatitis, hand-foot syndrome, and nail toxicity** compared to other

FGFR inhibitors [7]. This improved safety profile could allow for **dose intensification strategies** and provide an advantage in combination therapies with checkpoint inhibitors [7].

## FGFR Inhibitor Class Signaling Pathway

The following diagram illustrates the common mechanism of action for FGFR inhibitors, which underpins both their efficacy and characteristic side effects like hyperphosphatemia.



[Click to download full resolution via product page](#)

This shared mechanism explains the **class-effect adverse events**. A primary on-target effect is **hyperphosphatemia**, because FGFR signaling inhibition reduces the renal reabsorption of phosphate [5] [6] [3]. Other common AEs like **nail disorders, alopecia, and mucosal inflammation (stomatitis)** are linked to FGFR's role in regulating epithelial cell growth and differentiation [5] [6] [3].

## Final Summary

- **For Erdafitinib and Pemigatinib:** Robust safety and efficacy data are available from clinical trials and post-marketing studies. Their profiles are characterized by on-target AEs like hyperphosphatemia and ocular/dermatologic events, which are generally manageable with dose adjustments [5] [1] [6].
- **For Derazantinib:** A direct, data-driven comparison is currently not possible. Available commentary suggests a potentially differentiated safety profile with fewer retinal and dermatologic events, but this lacks comprehensive quantitative support from large studies [7].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Efficacy and Safety of Erdafitinib in Urothelial Carcinoma [pubmed.ncbi.nlm.nih.gov]
2. Matching-Adjusted Indirect Comparison of the Efficacy and Safety of... [pmc.ncbi.nlm.nih.gov]
3. Frontiers | Characterizing ADRs of Enfortumab vedotin and Erdafitinib ... [frontiersin.org]
4. Safety analysis of pemigatinib leveraging the US Food and ... [frontiersin.org]
5. Safety profiles of the new target therapies-pemigatinib, ... [pubmed.ncbi.nlm.nih.gov]
6. Safety profiles of the new target therapies—pemigatinib ... [pmc.ncbi.nlm.nih.gov]
7. Basilea - Derazantinib ESMO data deliver further support [calvinepartners.com]

To cite this document: Smolecule. [Derazantinib safety profile comparison erdafitinib pemigatinib].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547998#derazantinib-safety-profile-comparison-erdafitinib-pemigatinib>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)